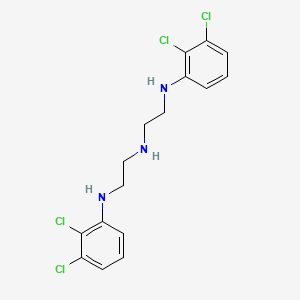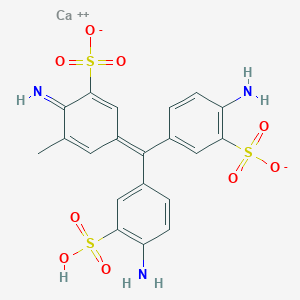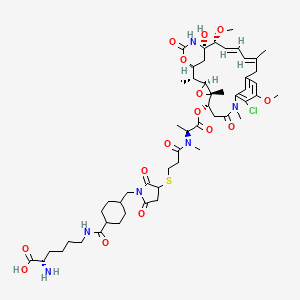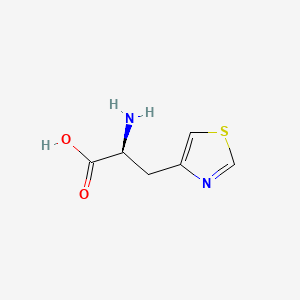
阿立哌唑杂质 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aripiprazole is a novel antipsychotic drug used in the treatment of schizophrenia and related psychoses. It exhibits partial agonist activity at dopamine D2 receptors and has a unique mechanism of action compared to typical and atypical antipsychotics. During the development and manufacturing process of aripiprazole, various impurities, including "Aripiprazole Impurity 17," can be identified and characterized to ensure drug purity and efficacy.
Synthesis Analysis
The synthesis of aripiprazole and its impurities involves complex chemical reactions. A known impurity of aripiprazole was isolated, synthesized, and characterized as 7-(4(4-(2,3-dichlorophenyl) piperazin-1-yl)butoxy)quinolin-2(1H)-one through advanced analytical techniques such as 1H NMR, IR, and mass spectral data (Gutta et al., 2008). Another study focused on the synthesis of aripiprazole from 1-(2,3-dichlorophenyl)piperazine hydrochloride by condensation with 1,4-dibromobutane followed by reaction with 7-hydroxy-3,4-dihydrocarbostyril, achieving an overall yield of 45% (Zhu Yong-cha, 2010).
Molecular Structure Analysis
The molecular structure of aripiprazole impurities, including Impurity 17, is crucial for understanding their chemical behavior and interaction with the main drug compound. The crystal structures of aripiprazole and its solvates have been characterized to elucidate the hydrogen-bonding capacity and preferred conformational forms, which are vital for the drug's activity and stability (Tessler & Goldberg, 2006).
Chemical Reactions and Properties
Aripiprazole undergoes various chemical reactions during its synthesis, which can lead to the formation of impurities. Understanding these reactions is essential for optimizing the synthesis process and minimizing impurity content. The synthesis route involves etherification, sulfonylation, and substitution reactions, which contribute to the final product's chemical properties (Zhu Hui, 2006).
科学研究应用
Application 1: Enhanced Solubility and Stability of Aripiprazole
- Summary of the Application: This study aimed to improve the solubility and stability of the antipsychotic drug Aripiprazole, which has minimal and idiosyncratic oral bioavailability to treat schizophrenia .
- Methods of Application: Binary and ternary inclusion complexes were formed with Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine (LA) as solubility enhancers. Physical mixing and lyophilization were used in different molar ratios .
- Results: The addition of HPβCD and LA inclusion complexes enhanced the stability of Aripiprazole, in contrast to the binary formulations and ternary formulations prepared by physical mixing and solvent evaporation .
Application 2: Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization
- Summary of the Application: This study evaluated the performance of counterion screening methods and proposed and validated novel approaches to virtual solvent screening for multicomponent crystal system (MCC) crystallization .
- Methods of Application: Using the ΔpK a rule, 10 acid counterions were selected for experimental Aripiprazole (APZ) salt screening using 10 organic solvents .
- Results: Experimental APZ salt screening resulted in a total of eight MCCs which included glucuronate, mesylate, oxalate, tartrate, salicylate and mandelate .
Application 3: Hydration Mechanism and Its Effect on the Solubility of Aripiprazole
- Summary of the Application: This study investigated the hydration mechanism of Aripiprazole and its effect on the solubility of the drug .
- Methods of Application: The study used Raman spectroscopy to collect spectra in a range of 100 cm −1 to 3200 cm −1 with an exposure time of 10 s and a resolution of 0.5 cm −1 .
- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .
Application 4: Identification, Assay and Organic Impurity Profiling Methods for Aripiprazole
- Summary of the Application: This research focused on the identification, assay, and organic impurity profiling methods for Aripiprazole .
- Methods of Application: The specific methods of application are not available in the search results. For detailed methods, please refer to the original research article .
- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .
Application 5: Hydration Mechanism and Its Effect on the Solubility of Aripiprazole
- Summary of the Application: This study investigated the hydration mechanism of Aripiprazole and its effect on the solubility of the drug .
- Methods of Application: The study used Raman spectroscopy to collect spectra in a range of 100 cm −1 to 3200 cm −1 with an exposure time of 10 s and a resolution of 0.5 cm −1 .
- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .
Application 6: Identification, Assay and Organic Impurity Profiling Methods for Aripiprazole
- Summary of the Application: This research focused on the identification, assay, and organic impurity profiling methods for Aripiprazole .
- Methods of Application: The specific methods of application are not available in the search results. For detailed methods, please refer to the original research article .
- Results: The results of this study are not available in the search results. For detailed results, please refer to the original research article .
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(2,3-dichloroanilino)ethyl]-N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl4N3/c17-11-3-1-5-13(15(11)19)22-9-7-21-8-10-23-14-6-2-4-12(18)16(14)20/h1-6,21-23H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROYHQLJUGWCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCNCCNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-[2-(2,3-dichlorophenyl)aminoethyl]amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)